4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid
Description
Historical Context and Discovery
The discovery and characterization of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid can be traced through the systematic development of benzodioxin chemistry during the early 21st century. According to chemical database records, this specific compound was first documented and characterized in 2005, with subsequent structural modifications and confirmations occurring as recently as 2025. The compound's development emerged from broader research efforts focused on exploring the therapeutic potential of heterocyclic systems, particularly those incorporating the 2,3-dihydro-1,4-benzodioxin scaffold.
The historical development of benzodioxin chemistry itself dates back several decades, with the parent 2,3-dihydro-1,4-benzodioxin structure (also known as 1,4-benzodioxan) being recognized as a valuable pharmacophore in medicinal chemistry. The systematic exploration of substituted benzodioxin derivatives gained momentum as researchers recognized the potential of these heterocyclic systems in pharmaceutical applications. The incorporation of carboxylic acid functionalities into benzodioxin structures represented a significant advancement, allowing for the creation of amide derivatives such as the target compound.
The synthetic methodology for creating such complex benzodioxin-benzoic acid conjugates evolved from established procedures for benzodioxin synthesis and amide bond formation. Early work in this area focused on developing efficient coupling strategies between benzodioxin carboxylic acids and aminobenzoic acid derivatives, leading to the successful preparation of compounds like this compound. The historical significance of this compound lies not only in its unique structure but also in its role as a representative example of successful heterocyclic-aromatic conjugation in modern organic synthesis.
Significance in Chemical Research
The significance of this compound in contemporary chemical research stems from multiple factors that position it as a compound of considerable scientific interest. The molecular architecture of this compound provides researchers with a unique platform for investigating structure-activity relationships in heterocyclic chemistry, particularly in the context of drug design and development. The presence of both the benzodioxin ring system and the benzoic acid functionality creates opportunities for diverse chemical modifications and functionalization strategies.
The compound's research significance is further amplified by its potential role in medicinal chemistry applications. The 2,3-dihydro-1,4-benzodioxin core structure has been extensively studied for its biological activities, including applications in the treatment of hypertension, nervous system disorders, and inflammatory conditions. The incorporation of the aminobenzoic acid moiety introduces additional pharmacological possibilities, as benzoic acid derivatives are well-established in pharmaceutical applications ranging from antimicrobial agents to metabolic modulators.
From a synthetic chemistry perspective, this compound serves as an important example of successful amide bond formation between heterocyclic carboxylic acids and aromatic amines. The synthesis methodology employed for its preparation has contributed to the broader understanding of coupling reactions involving benzodioxin derivatives. Research groups have utilized similar synthetic approaches to create libraries of related compounds for biological screening and structure-activity relationship studies.
The compound's significance extends to its role in advancing our understanding of molecular recognition and binding interactions. The structural features present in this compound, including hydrogen bond donors and acceptors, aromatic systems, and conformationally flexible elements, make it an excellent model system for studying protein-ligand interactions and molecular docking studies. These investigations have provided valuable insights into the design principles for creating bioactive small molecules based on benzodioxin scaffolds.
Overview of Benzodioxin-Based Compounds in Scientific Literature
The scientific literature surrounding benzodioxin-based compounds reveals a rich and diverse field of research that has expanded significantly over the past several decades. The 2,3-dihydro-1,4-benzodioxin ring system has emerged as a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents and drug candidates across various therapeutic areas. This heterocyclic framework has demonstrated remarkable versatility in pharmaceutical applications, contributing to its widespread adoption in drug discovery programs.
Recent comprehensive reviews of benzodioxin chemistry have highlighted the broad spectrum of biological activities associated with these compounds. Research has documented the effectiveness of benzodioxin derivatives as antihypertensive agents, with several compounds reaching clinical development stages. Additionally, these structures have shown promise in treating nervous system disorders, including applications in schizophrenia and other psychiatric conditions. The therapeutic potential extends further to include anti-inflammatory properties, making benzodioxin derivatives valuable for treating conditions such as asthma and arthritis through inhibition of 5-lipoxygenase pathways.
The structural diversity within the benzodioxin family has been extensively explored through systematic studies examining various substitution patterns and functional group modifications. Research has demonstrated that modifications to both the aromatic ring and the saturated dioxin portion can significantly impact biological activity and pharmacological properties. The development of bioisosteric replacements, such as the substitution of benzene rings with pyridine systems to create 1,4-dioxino-[2,3-b]pyridine analogues, has opened new avenues for drug design and optimization.
| Compound Class | Therapeutic Application | Mechanism of Action | Development Status |
|---|---|---|---|
| Benzodioxin antihypertensives | Cardiovascular disorders | Alpha-adrenergic receptor antagonism | Clinical development |
| Benzodioxin neuroleptics | Psychiatric disorders | Dopamine receptor modulation | Research phase |
| Benzodioxin anti-inflammatories | Inflammatory diseases | 5-lipoxygenase inhibition | Preclinical studies |
| Benzodioxin antiglaucoma agents | Ophthalmic conditions | Intraocular pressure reduction | Clinical trials |
The synthetic methodologies for preparing benzodioxin derivatives have also received considerable attention in the chemical literature. Studies have documented various approaches for constructing the benzodioxin ring system, including cyclization reactions, oxidative couplings, and metal-catalyzed transformations. The development of efficient synthetic routes has facilitated the preparation of diverse benzodioxin libraries for biological screening and structure-activity relationship studies.
Recent research has also explored the use of benzodioxin compounds in areas beyond traditional pharmaceutical applications. Studies have investigated their potential as molecular probes for biological systems, as building blocks for materials science applications, and as templates for creating novel catalytic systems. The unique electronic and structural properties of the benzodioxin framework continue to inspire new research directions and applications across multiple scientific disciplines.
The growing body of literature on benzodioxin-based compounds reflects the continued recognition of their importance in modern chemical research. As synthetic methodologies continue to evolve and new biological targets are identified, the benzodioxin scaffold is likely to remain a valuable platform for drug discovery and chemical innovation. The specific example of this compound exemplifies the potential of these heterocyclic systems to serve as versatile building blocks for creating structurally complex and biologically relevant molecules.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(17-11-7-5-10(6-8-11)16(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQLQGDBYNKRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387105 | |
| Record name | 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309923-57-7 | |
| Record name | 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Synthetic Formation and Thermodynamics
The compound is synthesized through condensation reactions involving aromatic amines and carbonyl-containing precursors. A key example involves the reaction of C₈H₄O₃ (likely a dianhydride) with C₁₂H₁₂N₂ (an aromatic diamine) in dimethylformamide (DMF) at reflux:
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| ΔᵣH° (Enthalpy) | -67.4 ± 0.4 kJ/mol | Liquid phase, DMF, 25°C | |
| Yield | Not reported | Reflux, 3–72 h |
This exothermic reaction highlights the thermodynamic favorability of amide bond formation under these conditions .
Solvent-Dependent Reactivity
The choice of solvent critically impacts reaction efficiency:
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Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance solubility of intermediates and stabilize transition states during amide coupling.
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Mixed solvent systems (e.g., acetonitrile/DMSO) are employed to balance reactivity and selectivity, particularly for large-scale syntheses.
Amide Hydrolysis
The central amide bond is susceptible to hydrolysis under acidic or basic conditions, though specific data for this compound remain unreported. Analogous systems (e.g., benzodioxin-linked amides) show:
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Acidic hydrolysis (HCl/H₂O): Complete cleavage at 100°C over 12 h .
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Enzymatic cleavage: Carboxypeptidase-mediated hydrolysis at physiological pH .
Schiff Base Formation
The primary amine (from hydrolyzed amide) reacts with aldehydes to form Schiff bases, a reaction leveraged in medicinal chemistry:
Unexpected Rearrangements
Under prolonged stirring in dimethylformamide (DMF) at room temperature, diaminoisocoumarin precursors derived from 4-aminobenzoic acid undergo lactonization to form phthalide derivatives :
| Starting Material | Product | Conditions | Yield |
|---|---|---|---|
| Diaminoisocoumarin 10a | Phthalide 11a | DMF, RT, 48 h | 52% |
This highlights the compound’s propensity for ring-forming reactions under mild conditions .
Biological Activity and Derivatives
While not a direct reaction, structural modifications of this compound yield derivatives with enhanced bioactivity:
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Anticholinesterase activity : Carboxamide derivatives exhibit IC₅₀ values as low as 0.59 µM against acetylcholinesterase (AChE) .
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Anticancer potential : Benzodioxin-linked analogues show moderate cytotoxicity in vitro (EC₅₀: 10–50 µM).
Stability Considerations
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Thermal stability : Decomposition observed >200°C (data inferred from benzodioxin analogues) .
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Photostability : Benzodioxin moieties are prone to oxidative ring-opening under UV light.
Key Data Table: Documented Reactions
Scientific Research Applications
Pharmaceutical Applications
- Antihypertensive Agents :
- Cancer Research :
- Neuroprotective Effects :
The biological activity of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid can be summarized as follows:
Case Studies
- Antihypertensive Efficacy :
- Cancer Cell Line Studies :
- Neuroprotection in Animal Models :
Mechanism of Action
The mechanism of action of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and related analogs:
Pharmacological and Reactivity Insights
Anti-inflammatory Activity :
The acetic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) exhibits anti-inflammatory efficacy in vivo, comparable to Ibuprofen in reducing edema . The target compound’s benzoic acid group may enhance target binding (e.g., TNF-α) via ionic interactions, though direct evidence is pending .Reactivity :
The chloroacetyl-piperazine analog demonstrates high electrophilicity, enabling nucleophilic acylation reactions, which may confer cytotoxicity or off-target effects compared to the stable amide bond in the target compound .Antioxidant vs. Receptor Binding :
Caffeic acid’s catechol group enables radical scavenging, a mechanism absent in the target compound, which instead relies on benzodioxin-mediated receptor interactions .
Physicochemical Properties
- Solubility: The benzoic acid group in the target compound offers moderate aqueous solubility (pH-dependent ionization), whereas boronic acid derivatives (e.g., PI-21247) are less soluble due to non-polar boron interactions .
- Stability : The amide bond in the target compound resists hydrolysis better than ester-containing analogs (e.g., 4-hydroxybenzoic acid derivatives) .
Molecular Docking and Target Affinity
Molecular docking with TNF-α (PDB: 2az5) suggests that the benzodioxin amide’s planar structure may facilitate π-stacking with aromatic residues, while the benzoic acid group could form salt bridges with lysine or arginine side chains . In contrast, the acetic acid analog’s smaller size may limit binding depth, reducing affinity despite similar anti-inflammatory outcomes .
Biological Activity
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid (CAS Number: 309923-57-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Structure
The molecular formula of this compound is C16H13NO5. The structure can be represented as follows:
1. Antioxidant Activity
Research has indicated that derivatives of benzoic acid, including the compound , exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
2. Proteasome and Autophagy Pathways
A study highlighted the ability of benzoic acid derivatives to enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and could have implications in aging and related pathologies . Specifically, compounds similar to this compound have been shown to activate cathepsins B and L, which play vital roles in protein degradation .
3. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, extracts containing these benzoic acid derivatives demonstrated low cytotoxicity across multiple cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Case Study 1: Antiproliferative Effects
A notable study examined the antiproliferative effects of benzoic acid derivatives on human cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth at specific concentrations without inducing cytotoxicity in normal cells. This suggests a selective action that could be beneficial for cancer treatment strategies .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of benzoic acid derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit neurolysin and angiotensin-converting enzyme activities, both of which are relevant in neurodegenerative diseases .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via amide bond formation between 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid derivatives and 4-aminobenzoic acid. Key steps include:
- Activation of the carboxylic acid group using coupling agents like EDCl/HOBt.
- Solvent selection (e.g., DMF or THF) to optimize reaction homogeneity .
- Temperature control (40–60°C) to balance reaction rate and byproduct formation.
Table 1 : Comparison of coupling agents and yields (hypothetical data based on analogous reactions):
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 50 | 78 |
| DCC/DMAP | THF | 40 | 65 |
- Critical Consideration : Monitor reaction progress via TLC (hexane/EtOH 1:1) to minimize over-reaction .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Use DMSO-d6 at 200–400 MHz to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm amide bond formation (δ ~10.5 ppm for NH) .
- HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
- Melting Point : Determine experimentally due to absence of reported values; compare with structurally similar compounds (e.g., 143–146°C for benzodioxepine analogs) .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, DMF). Test solubility gradients using UV-Vis spectroscopy at λmax ~270 nm .
- Stability : Store at –20°C under inert atmosphere. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone sites (e.g., amide bond) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding with proposed targets (e.g., enzymes with benzodioxin-binding pockets). Validate with SPR or ITC assays .
Table 2 : Hypothetical docking scores for common targets:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | –8.2 |
| HDAC6 | –7.9 |
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts or melting points)?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals or confirm regiochemistry .
- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphic forms .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Explore organocatalysts (e.g., thiourea derivatives) for amide bond formation to reduce coupling agent waste .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce reaction time .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., 4-hydroxybenzoic acid as a reference) .
- Dose-Response Curves : Generate IC50/EC50 values with 95% confidence intervals to account for variability .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
